Enhanced Hydrophilicity: Dioxa Scaffold Lowers XLogP3 by 1.2 Log Units Versus Mono-Oxa Analog
The target compound's dioxa scaffold (two endocyclic oxygen atoms) reduces its computed lipophilicity (XLogP3 = -0.2) by 1.2 log units compared to the structurally analogous mono-oxa compound tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate (XLogP3 = 1.0) [1][2]. This lower lipophilicity predicts superior aqueous solubility and potentially reduced non-specific protein binding, a desirable feature for both PROTAC linkers and orally bioavailable drug candidates.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 |
| Comparator Or Baseline | tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate (CAS 1779375-54-0): XLogP3 = 1.0 |
| Quantified Difference | ΔXLogP3 = -1.2 (target is 1.2 log units more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release); identical computational method applied to both compounds |
Why This Matters
For PROTAC linker selection, lower lipophilicity correlates with reduced phospholipidosis risk and improved oral bioavailability, making this scaffold preferable when hydrophilic linkers are desired over conventional alkyl or mono-oxa linkers.
- [1] PubChem CID 51072223. Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-11-Carboxylate. Computed XLogP3-AA: -0.2. View Source
- [2] PubChem CID 83488972. 1-Oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylic acid, 1,1-dimethylethyl ester. Computed XLogP3-AA: 1.0. View Source
